2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-phenylmethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-3,6-7,11H,4-5,8-10,12-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWQBJGFMYPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)COCC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multiple stepsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .
Chemical Reactions Analysis
Core Reactivity of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine system is a fused heterocycle with inherent reactivity influenced by:
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Electron-rich pyrazole ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5- and 7-positions .
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Pyridine-like nitrogen : Capable of coordination with Lewis acids or participation in hydrogen bonding .
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Saturation (4H,5H,6H,7H) : The partially hydrogenated structure may undergo dehydrogenation under oxidative conditions (e.g., with DDQ or Pd/C) to form aromatic pyrazolo[1,5-a]pyridine derivatives .
2-(Benzyloxy)acetamide Moiety
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Benzyloxy group :
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Acetamide group :
Pyrazolo-Pyridine Methyl Substituent
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The CH₂ group linking the pyrazolo-pyridine core to the acetamide:
Hypothetical Reaction Pathways
Based on analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines and substituted acetamides ):
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Benzyl Deprotection | H₂ (1 atm), 10% Pd/C, EtOH, rt | 2-Hydroxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide |
| Amide Hydrolysis | 6M HCl, reflux, 12h | 2-(Benzyloxy)acetic acid + 3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 or C7 of the pyrazolo-pyridine ring |
| Oxidation | KMnO₄, H₂O, Δ | Potential ketone formation at the methylene bridge (if sterically accessible) |
Key Stability Considerations
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Thermal Stability : Pyrazolo-pyridine cores are generally stable up to 200°C but may decompose under prolonged heating .
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Photoreactivity : Benzyloxy groups are prone to photooxidation, necessitating storage in amber vials .
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pH Sensitivity : The acetamide hydrolyzes rapidly in strongly acidic or basic media (pH <2 or >12) .
Gaps in Literature
No direct experimental data exists for this compound in the reviewed sources. The above analysis derives from:
Further experimental validation is required to confirm these hypotheses.
Recommended Experimental Proposals
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Synthesis Optimization :
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Use reductive amination to couple 2-(benzyloxy)acetic acid with 3-(aminomethyl)pyrazolo-pyridine.
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Stability Studies :
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Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC.
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Functionalization :
This compound’s reactivity aligns with established trends in heterocyclic and amide chemistry, but targeted studies are essential for definitive characterization.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Pyrazolo[1,5-a]pyridines have been studied for their potential as anticancer agents. A study demonstrated that derivatives of this structure could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound has shown promise against various microbial strains. For instance, related compounds have been evaluated for their efficacy against bacterial and fungal infections, indicating a potential role in antibiotic development .
- Anti-inflammatory Effects : In silico studies suggest that this compound may act as an inhibitor of inflammatory pathways. Molecular docking studies have indicated binding affinities to targets involved in inflammation processes .
Case Studies
Several case studies highlight the applications of pyrazolo[1,5-a]pyridine derivatives:
- Anticancer Research : A study reported the synthesis of several pyrazolo[1,5-a]pyridine derivatives that exhibited significant cytotoxicity against human cancer cell lines. These compounds were found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : In a comparative study of various pyrazole derivatives, it was found that certain modifications to the structure increased activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Inhibition of Enzymatic Activity : Research has shown that 2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can inhibit enzymes associated with inflammatory responses. In vitro assays indicated a reduction in activity for cyclooxygenase enzymes when treated with this compound .
Data Tables
The following table summarizes the biological activities and corresponding IC50 values (concentration required to inhibit 50% of the target activity) for related compounds:
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a broader class of pyrazolo[1,5-a]pyridine derivatives, which are frequently modified to optimize bioactivity. Key structural analogues include:
N-(Aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides (e.g., 3a–c) Structural Differences: These compounds replace the benzyloxy group with a cyanoacrylamide moiety and a methylthio substituent. Synthesis: Formed via condensation of cyanoacetamides with 4-methoxyphenylisothiocyanate and methyl iodide . Bioactivity: Demonstrated cytotoxicity in cancer cell lines, likely due to the electron-withdrawing cyano group enhancing electrophilic reactivity .
7-Amino-N-aryl-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamides (10a–c) Structural Differences: Feature a pyrazolo[1,5-a]pyrimidine core with dual methoxyphenyl substituents and a carboxamide linker. Synthesis: Prepared via cyclocondensation of aminopyrazoles with malononitrile derivatives . Bioactivity: Exhibited potent antitumor activity, attributed to the planar pyrimidine ring enhancing DNA intercalation .
Pyridine-Containing Acetamides (e.g., 5RGX, 5RH2) Structural Differences: Replace the pyrazolo[1,5-a]pyridine core with pyridine and incorporate substituents like chlorophenyl or cyanophenyl. Bioactivity: Showed high binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
Pharmacological Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety often exhibit diverse biological activities. The specific compound has been investigated for various pharmacological effects:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound demonstrated significant antiproliferative effects against several cancer cell lines .
- Anti-inflammatory Properties : The benzyloxy group may enhance the anti-inflammatory potential of the compound. Research has indicated that certain pyrazolo derivatives can inhibit pro-inflammatory cytokines and modulate inflammatory pathways .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with a similar structure may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and inflammation .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to cancer progression and inflammatory responses .
Research Findings and Case Studies
Several studies have evaluated the biological activity of pyrazolo derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, α-chloroacetamide derivatives (e.g., 2-chloro-N-(pyrazolo-pyridinylmethyl)acetamide) react with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. Reaction optimization focuses on solvent polarity, temperature (often 60–80°C), and stoichiometric ratios to minimize byproducts .
- Key Challenges : Steric hindrance from the pyrazolo-pyridine core may reduce reaction efficiency, requiring excess reagents or prolonged reaction times.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm, pyrazolo-pyridine backbone signals between δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching C₁₈H₂₀N₃O₂).
- X-ray Crystallography : Used in related pyrazolo-pyridine acetamides to resolve conformational ambiguities, such as the orientation of the benzyloxy group relative to the heterocyclic core .
Advanced Research Questions
Q. What strategies mitigate conflicting data in reaction yield optimization for this compound?
- Case Study : Discrepancies in yields (e.g., 40–75%) may arise from competing pathways, such as over-alkylation or hydrolysis. Systematic DOE (Design of Experiments) approaches isolate variables:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may degrade the pyrazolo-pyridine moiety at elevated temperatures .
- Catalyst Screening : Transition metal catalysts (e.g., CuI) enhance regioselectivity in analogous pyrazolo-pyrimidine syntheses .
Q. How does the pyrazolo-pyridine scaffold influence the compound’s bioactivity or physicochemical properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The benzyloxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Electron Density : Pyrazolo-pyridine’s electron-rich core facilitates π-π stacking with biological targets (e.g., enzyme active sites), as observed in antioxidant assays for structurally similar acetamides .
- Comparative Data : Analogues with bulkier substituents (e.g., 4-fluorobenzyl) show reduced metabolic stability in microsomal assays, suggesting the benzyloxy group balances activity and stability .
Q. What computational tools are effective for predicting reactivity or binding modes of this compound?
- In Silico Approaches :
- DFT Calculations : Predict regioselectivity in nucleophilic substitutions (e.g., benzyloxy group addition) by analyzing transition state energies .
- Molecular Docking : Pyrazolo-pyridine derivatives dock into kinase ATP-binding pockets (e.g., CDK2), with binding affinities correlated to substituent size and polarity .
Methodological Considerations
Q. How are contradictions in spectroscopic data resolved for this compound?
- Case Example : Overlapping ¹H NMR signals (e.g., pyrazolo-pyridine CH₂ vs. benzyloxy CH₂) are resolved using 2D techniques (HSQC, HMBC) to assign coupling patterns. For instance, HMBC correlations between the acetamide carbonyl and pyridine protons confirm connectivity .
- Cross-Platform Validation : Comparing IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amide C=O) with computational vibrational spectra (e.g., Gaussian 16) ensures consistency .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS.
Oxidative Stress : Expose to H₂O₂ or liver microsomes to assess metabolic pathways.
- Findings : Benzyloxy-containing analogues show moderate stability in acidic conditions (t₁/₂ ~4–6 hours) but rapid degradation in the presence of CYP450 enzymes, suggesting prodrug strategies may be necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
